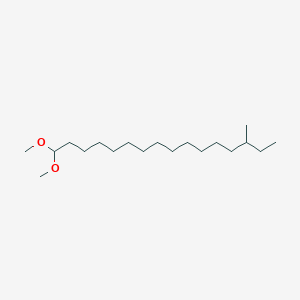
1,1-Dimethoxy-14-methylhexadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Dimethoxy-14-methylhexadecane can be synthesized through the reaction of 14-methylhexadecanal with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiacetal intermediate, which then reacts with another molecule of methanol to form the acetal.
Industrial Production Methods
In an industrial setting, the synthesis of this compound typically involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product. Common catalysts used in this process include sulfuric acid and p-toluenesulfonic acid.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dimethoxy-14-methylhexadecane undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the acetal can be hydrolyzed back to the corresponding aldehyde and methanol.
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as halides or thiols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: 14-methylhexadecanal and methanol.
Oxidation: 14-methylhexadecanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,1-Dimethoxy-14-methylhexadecane has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Industrial Applications: The compound is used in the production of surfactants, lubricants, and other specialty chemicals.
Biological Studies: It serves as a model compound for studying the behavior of acetals in biological systems.
Pharmaceutical Research: The compound is investigated for its potential use in drug delivery systems due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 1,1-Dimethoxy-14-methylhexadecane involves its ability to undergo hydrolysis and oxidation reactions. In biological systems, the compound can be hydrolyzed to release the corresponding aldehyde, which can then participate in various metabolic pathways. The methoxy groups provide stability to the molecule, allowing it to be used in various applications without rapid degradation.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Dimethoxydodecane: Similar structure but with a shorter carbon chain.
1,1-Dimethoxyhexadecane: Similar structure but without the methyl group on the carbon chain.
1,1-Dimethoxy-14-methylpentadecane: Similar structure but with one less carbon atom in the chain.
Uniqueness
1,1-Dimethoxy-14-methylhexadecane is unique due to the presence of the methyl group on the 14th carbon atom, which can influence its reactivity and physical properties. This structural feature can affect the compound’s solubility, boiling point, and interactions with other molecules, making it distinct from other similar acetals.
Propiedades
Número CAS |
669083-76-5 |
|---|---|
Fórmula molecular |
C19H40O2 |
Peso molecular |
300.5 g/mol |
Nombre IUPAC |
1,1-dimethoxy-14-methylhexadecane |
InChI |
InChI=1S/C19H40O2/c1-5-18(2)16-14-12-10-8-6-7-9-11-13-15-17-19(20-3)21-4/h18-19H,5-17H2,1-4H3 |
Clave InChI |
CPGKCXUNTWVRTM-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CCCCCCCCCCCCC(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


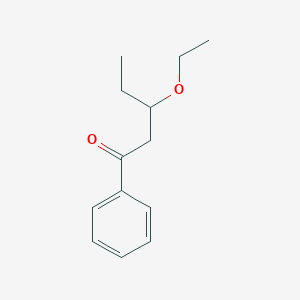

![1H-Benzimidazole, 2-[(octahydro-1H-1,4,7-triazonin-1-yl)methyl]-](/img/structure/B15160455.png)
![1-Propanone, 1-[2-[(1-methylethyl)seleno]-3-phenyl-2-cyclobuten-1-yl]-](/img/structure/B15160456.png)

![4-Azido-1-phenyl-1H-pyrazolo[3,4-B]quinolin-3-amine](/img/structure/B15160476.png)
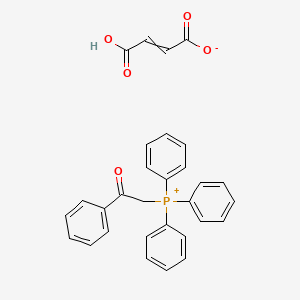
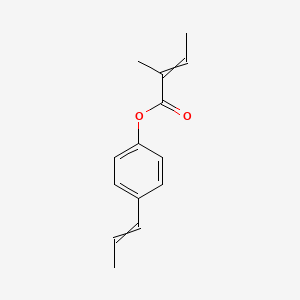
![Ethyl [2-acetyl-4-(benzyloxy)phenyl]carbamate](/img/structure/B15160500.png)
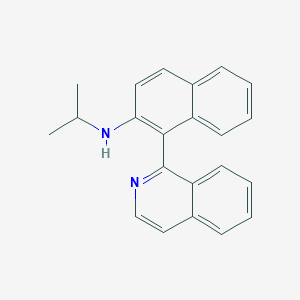
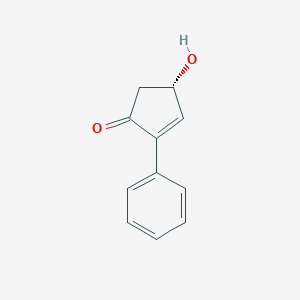
boranyl](/img/structure/B15160523.png)
![Benzoic acid, 3-[3-[4-(difluoromethoxy)phenyl]-2-oxo-1-imidazolidinyl]-](/img/structure/B15160525.png)

